molecular formula C19H14ClF3N4O4 B2455623 ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-2-cyanoacetyl]carbamate CAS No. 338769-97-4

ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-2-cyanoacetyl]carbamate

Cat. No.: B2455623
CAS No.: 338769-97-4
M. Wt: 454.79
InChI Key: VRZWNDBJIMQNSF-LUAWRHEFSA-N
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Description

Ethyl N-[3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyanoacryloyl]carbamate is a complex organic compound known for its unique chemical structure and properties

Properties

IUPAC Name

ethyl N-[(Z)-3-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-2-cyanoprop-2-enoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N4O4/c1-2-30-18(29)27-17(28)11(8-24)9-25-13-4-5-15(14(20)7-13)31-16-6-3-12(10-26-16)19(21,22)23/h3-7,9-10,25H,2H2,1H3,(H,27,28,29)/b11-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZWNDBJIMQNSF-LUAWRHEFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=CNC1=CC(=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C\NC1=CC(=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-2-cyanoacetyl]carbamate typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the reaction of 3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}aniline with ethyl cyanoacetate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyanoacryloyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles (e.g., halides, amines). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl N-[3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyanoacryloyl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-2-cyanoacetyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacrylate derivatives and trifluoromethyl-substituted anilines. Examples include:

  • Ethyl cyanoacrylate
  • Methyl cyanoacrylate
  • 3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}aniline

Uniqueness

Ethyl N-[3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyanoacryloyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

Ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-2-cyanoacetyl]carbamate, also known by its CAS number 338770-16-4, is a complex organic compound with significant biological activity. This article explores its biological properties, potential applications, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C20H17ClF3N3O5
  • Molecular Weight : 471.81 g/mol

Structural Characteristics

The compound features multiple functional groups, including:

  • A chlorinated aromatic ring
  • A trifluoromethyl group
  • A carbamate moiety

These structural components contribute to its biological activity, particularly in agricultural applications.

This compound is classified as a carbamate derivative , known for its ability to inhibit acetylcholinesterase (AChE). This inhibition leads to the accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of the nervous system in target organisms, particularly pests. The mechanism can be summarized as follows:

  • Inhibition of AChE : Prevents the breakdown of acetylcholine.
  • Neurotoxicity : Causes continuous stimulation of the nervous system.
  • Pest Control : Effective against various pests in agriculture.

Efficacy Against Pests

Research indicates that this compound exhibits potent activity against a range of pests in the Phyla Arthropoda, Mollusca, and Nematoda. Its efficacy is attributed to its structural features that enhance binding affinity to AChE.

Table 1: Biological Activity Summary

Biological Activity Target Organisms Mechanism Effect
AChE InhibitionInsectsNeurotoxic actionPest mortality
Herbicidal PropertiesWeedsGrowth inhibitionReduced crop competition

Study 1: Pesticidal Efficacy

A study published in agricultural journals demonstrated that this compound effectively controlled populations of aphids and beetles in field trials. The compound was applied at varying concentrations, revealing a dose-dependent response with significant pest mortality observed at higher concentrations.

Study 2: Stability and Environmental Impact

Research conducted on the environmental stability of this compound indicated that it maintains efficacy across a range of pH levels, making it suitable for diverse agricultural conditions. Stability studies showed minimal degradation under acidic and neutral conditions, suggesting potential for use in various soil types without rapid loss of activity.

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